

Dielectric constant measurement of 1,3-Bis(2,4-diaminophenoxy)propane-based polyimides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Bis(2,4-diaminophenoxy)propane
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A Comparative Guide to the Dielectric Properties of Aromatic Polyimides

An Objective Analysis of **1,3-Bis(2,4-diaminophenoxy)propane**-based Polyimides and Alternative Dielectric Polymers for Advanced Microelectronics

The relentless miniaturization of electronic components and the push towards higher frequency applications, particularly in 5G and 6G communication, demand interlayer dielectric materials with exceptionally low dielectric constants (Dk) and dissipation factors (Df).^[1] Aromatic polyimides are leading candidates for these applications due to their outstanding thermal stability, mechanical robustness, and chemical resistance.^{[2][3]} This guide provides a comparative analysis of the dielectric properties of polyimides derived from **1,3-Bis(2,4-diaminophenoxy)propane** and other structurally diverse polyimides, offering researchers and drug development professionals a comprehensive overview of the available material choices.

The dielectric constant of a polyimide is intrinsically linked to its molecular structure. Strategies to lower the dielectric constant often focus on decreasing molar polarizability and increasing the molar volume.^[2] This can be achieved by incorporating bulky side groups, flexible ether linkages, and fluorine atoms into the polymer backbone.^{[2][4]} These modifications disrupt chain packing, increase free volume, and reduce intermolecular interactions, all of which contribute to a lower dielectric constant.

Polyimide System	Dianhydride	Diamine	Dielectric Constant (Dk)	Dissipation Factor (Df)	Frequency	Reference
Reference Polyimide	PMDA	ODA	~3.21	~0.0091	1 MHz	--INVALID-LINK--[5]
Fluorinated Polyimide	6FDA	APB	2.67	-	10 GHz	--INVALID-LINK--[6]
Fluorinated Polyimide	6FDA	HFBODA	2.63	0.00372	10 GHz	--INVALID-LINK--[7]
Ether-Linked Polyimide	ODPA	ODA	-	<0.005	10 GHz	--INVALID-LINK--[8]
Polyimide with Silyl Ether Side Groups	-	-	2.63–2.75	0.0024–0.0091	1 kHz	[Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups]
Naphthalene-Containing Polyimide	PMDA	NADA/ODA	2.82	0.0065	1 MHz	--INVALID-LINK--[5]

Aliphatic-Aromatic Copolyimide	Priamine 1075/m-tolidine	2.63	0.0017	28 GHz	--INVALID-LINK--[9]
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Experimental Protocols

I. Synthesis of Poly(amic acid) Precursor

The synthesis of polyimides is typically a two-step process.[10] The first step involves the polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) solution.

- **Monomer Preparation:** Equimolar amounts of the selected diamine (e.g., **1,3-Bis(2,4-diaminophenoxy)propane**) and dianhydride are dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).[5][6]
- **Polycondensation:** The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) to allow for the formation of the high molecular weight PAA.[5] The viscosity of the solution is monitored to track the progress of the polymerization.

II. Preparation of Polyimide Films

The second step is the conversion of the PAA into the final polyimide film through thermal or chemical imidization.

- **Film Casting:** The viscous PAA solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade or spin coating to achieve a uniform thickness.[5]
- **Thermal Imidization:** The cast film is then subjected to a stepwise thermal curing process. A typical procedure involves heating the film at a lower temperature (e.g., 80-100 °C) to remove the solvent, followed by a gradual increase to higher temperatures (e.g., 200-350 °C) to induce cyclodehydration and form the imide rings.[5]
- **Chemical Imidization:** Alternatively, chemical imidization can be performed at lower temperatures using a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst

(e.g., pyridine).[10]

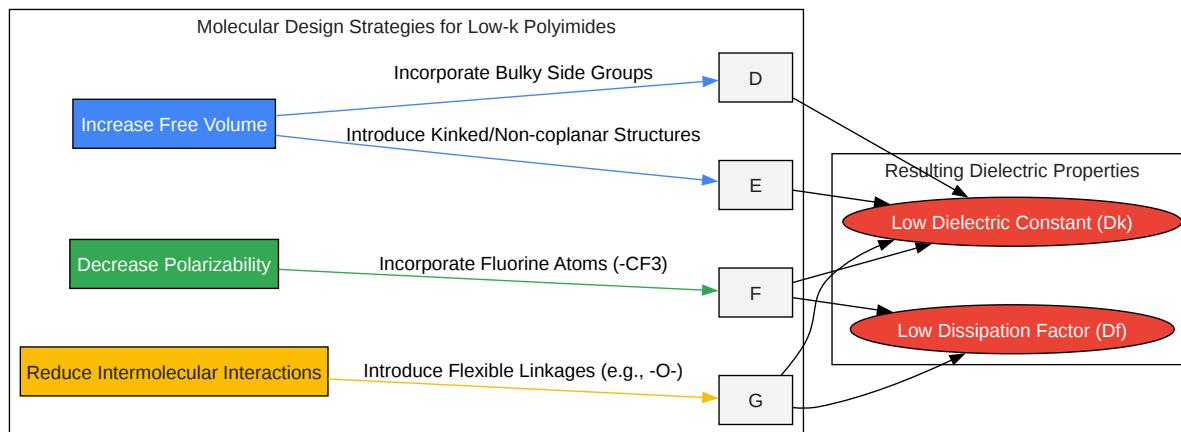
III. Dielectric Constant Measurement

The dielectric properties of the prepared polyimide films are measured using various techniques, often employing a parallel plate capacitor configuration.

- Sample Preparation: A thin film of the polyimide is placed between two electrodes. To ensure good contact, a thin layer of a conductive material (e.g., gold or aluminum) is often sputtered or evaporated onto both sides of the film.
- Measurement: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (D) of the sample over a range of frequencies.
- Calculation: The dielectric constant (ϵ_r) is calculated using the formula: $\epsilon_r = (C * d) / (\epsilon_0 * A)$ where:
 - C is the measured capacitance
 - d is the thickness of the film
 - ϵ_0 is the permittivity of free space ($8.854 \times 10^{-12} \text{ F/m}$)
 - A is the area of the electrode

Visualizing Structure-Property Relationships

The following diagram illustrates the key molecular design strategies for achieving low dielectric constant polyimides.



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Caption: Molecular design strategies for low-k polyimides.

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- To cite this document: BenchChem. [Dielectric constant measurement of 1,3-Bis(2,4-diaminophenoxy)propane-based polyimides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011185#dielectric-constant-measurement-of-1-3-bis-2-4-diaminophenoxy-propane-based-polyimides]

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